N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a propanamide chain at position 2. The 1,3,4-oxadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 4-methoxyphenyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the propanamide side chain contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSVXKRAHYORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with phenylpropanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4).
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide as a multifunctional pharmaceutical agent in cancer therapies. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, research indicates that it may interact with proteins involved in the kallikrein-kinin signaling pathways, which are crucial in cancer progression and metastasis .
Case Study: Kallikrein-Kinin System Interaction
- Objective : Investigate the mechanism of action of this compound on HeLa cervical cancer cells.
- Findings : The compound altered the expression of kallikrein-10, suggesting a potential antitumor mechanism .
Antimicrobial Activities
The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth and possess antifungal activities. The presence of the methoxyphenyl group enhances its efficacy against certain pathogens.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 µg/mL |
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | S. aureus | 18 | 30 µg/mL |
Drug Development Potential
The structural characteristics of this compound make it a valuable lead compound for further drug development. Its ability to interact with various biological targets suggests that it could be modified to enhance its pharmacological properties.
Research Insights
- Computational Chemistry Studies : Molecular docking studies have indicated favorable interactions between the compound and target proteins involved in disease pathways .
- Bioinformatics Analysis : Identified proteins involved in drug-protein interactions provide insights into optimizing the compound for clinical applications .
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous 1,3,4-Oxadiazole Derivatives
Structural Analogues
Key structural analogs include:
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Substituted with a benzyl-methylsulfamoyl group and a 4-methoxyphenylmethyl moiety. This compound demonstrates antifungal activity by inhibiting thioredoxin reductase in C. albicans .
Compound 8i (N-(p-Tolyl)-2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide) : Features a sulfonyl-piperidinyl group and a thioether linkage, enhancing solubility and enzyme interaction .
N-[5-(2-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl]-3-(4-Methylbenzenesulfonyl)propanamide : Contains dual sulfonyl groups, which may improve metabolic stability .
Comparative Physicochemical Properties
Its simpler structure may favor synthetic accessibility but could limit enzyme-binding diversity .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 378.44 g/mol. Its structure features an oxadiazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 378.44 g/mol |
| CAS Number | 1092339-33-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the oxadiazole moiety enhances the compound's interaction with enzymes and receptors involved in critical pathways.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of oxadiazole exhibit significant AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound induced apoptosis and cell cycle arrest in these cells, indicating its potential as a chemotherapeutic agent .
Case Study 1: Anticancer Effects
A study published in the International Journal of Biology and Chemistry investigated the effects of oxadiazole derivatives on human melanoma cells. The compound exhibited a selective cytotoxic effect, significantly reducing cell viability compared to normal cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the S phase .
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective properties revealed that this compound effectively inhibited AChE activity. This inhibition was quantified using colorimetric assays, demonstrating a dose-dependent response that highlights its potential utility in Alzheimer's therapy .
Comparative Biological Activity
To better understand the biological activity of this compound relative to similar compounds, a comparative analysis was conducted:
| Compound Name | AChE Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 15 |
| Other Oxadiazole Derivative A | 10 | 20 |
| Other Oxadiazole Derivative B | 15 | 25 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursor hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, hydrazides derived from 4-methoxyphenylacetic acid can react with 3-phenylpropanoyl chloride in the presence of POCl₃ or other cyclizing agents to form the oxadiazole ring . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Resolves bond lengths and angles, particularly for the oxadiazole ring and methoxyphenyl orientation .
- NMR spectroscopy : ¹H NMR reveals characteristic peaks: δ 8.1–8.3 ppm (oxadiazole protons), δ 3.8 ppm (methoxy group), and δ 7.2–7.5 ppm (phenyl protons). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ matching the theoretical mass .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition : Urease or LOX inhibition assays using spectrophotometric methods (e.g., Berthelot method for urease) .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like urease or LOX. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the methoxyphenyl group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. What strategies resolve contradictions in SAR studies between this compound and its analogs?
- Methodological Answer : Contradictions may arise from steric effects or electronic variations. Approaches include:
- Crystallographic comparison : Overlay X-ray structures of analogs to identify conformational differences in the oxadiazole ring .
- Proteomic profiling : Use affinity chromatography to isolate target proteins and identify off-target interactions via LC-MS/MS .
- Substituent scanning : Synthesize derivatives with halogen or methyl groups at the phenyl ring to test steric/electronic contributions .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis in acidic conditions, requiring enteric coating for oral delivery .
- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites. LC-HRMS detects hydroxylation at the methoxyphenyl group as a major pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
